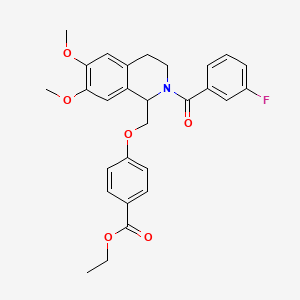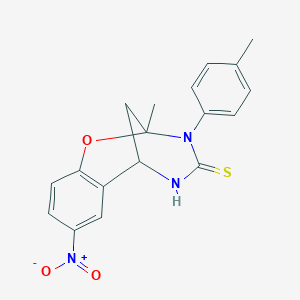![molecular formula C21H23N3O5S B11213845 2-((4-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B11213845.png)
2-((4-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ETHYLANILINO)-2-OXOETHYL 4-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)BUTANOATE is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLANILINO)-2-OXOETHYL 4-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)BUTANOATE typically involves multi-step organic reactions. The starting materials often include ethylaniline, oxoethyl derivatives, and benzothiadiazine precursors. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the ethylaniline moiety.
Condensation: reactions to form the oxoethyl linkage.
Cyclization: reactions to construct the benzothiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the ethylaniline moiety.
Reduction: Reduction reactions can occur at the oxoethyl group.
Substitution: Various substitution reactions can take place, particularly on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, benzothiadiazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antiviral, or anticancer activities.
Medicine
Medicinally, compounds like 2-(4-ETHYLANILINO)-2-OXOETHYL 4-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)BUTANOATE are investigated for their therapeutic potential. They may serve as lead compounds in drug discovery for treating various diseases.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 2-(4-ETHYLANILINO)-2-OXOETHYL 4-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)BUTANOATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Inhibition of enzyme activity: Binding to the active site of enzymes, preventing substrate conversion.
Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine derivatives: Compounds with similar core structures but different substituents.
Ethylaniline derivatives: Compounds with variations in the ethylaniline moiety.
Uniqueness
What sets 2-(4-ETHYLANILINO)-2-OXOETHYL 4-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)BUTANOATE apart is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H23N3O5S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoate |
InChI |
InChI=1S/C21H23N3O5S/c1-2-15-10-12-16(13-11-15)22-20(25)14-29-21(26)9-5-8-19-23-17-6-3-4-7-18(17)30(27,28)24-19/h3-4,6-7,10-13H,2,5,8-9,14H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
KERQNFICJFXFRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)CCCC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213762.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11213769.png)
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B11213774.png)
![1-(2,3-dimethylphenyl)-4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B11213776.png)
![N-(3-(4-ethylpiperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B11213781.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213794.png)
![4-(5-Bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11213807.png)

![5-(4-Chlorophenyl)-7-(2,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11213823.png)
![N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide](/img/structure/B11213829.png)
![[3-Amino-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](3-bromophenyl)methanone](/img/structure/B11213835.png)
![Methyl 4-[7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11213850.png)
![N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B11213852.png)

